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Introduction to Ochratoxin C
Ochratoxin C (OTC) is a mycotoxin belonging to the ochratoxin group, which are secondary

metabolites produced by fungi of the Aspergillus and Penicillium genera.[1] Structurally, OTC is

the ethyl ester of ochratoxin A (OTA), the most prevalent and toxic member of this mycotoxin

family.[1] Although considered a minor component of the ochratoxin complex, OTC is of

significant toxicological interest as it can be formed from OTA by gut microbiota and,

conversely, OTA can be formed from OTC within a biological system.[2] Found in various food

commodities, including red wine, OTC poses a potential risk to human and animal health.[2] Its

toxic effects include inhibition of cell proliferation, induction of apoptosis, and potential

immunotoxicity.[2][3] These characteristics make OTC a relevant subject for toxicological

research, particularly in the fields of food safety, carcinogenesis, and immunotoxicology.

Toxicological Profile of Ochratoxin C
Ochratoxin C exerts its toxic effects through various mechanisms, primarily investigated in in

vitro models. Key toxicological endpoints observed include:

Cytotoxicity: OTC has been shown to be cytotoxic to various cell lines. It inhibits the

proliferation and differentiation of human monocytic THP-1 cells and induces apoptosis at

specific concentrations.[2]
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Embryotoxicity: Studies on zebrafish embryos have demonstrated the lethal effects of OTC

at nanomolar concentrations.[2]

Immunotoxicity: Research suggests that OTC can modulate immune cell functions. It has a

stronger suppressive effect on most functions of the human monocyte/macrophage line THP-

1 compared to other OTA metabolites.[4] This includes suppression of metabolic activity, cell

proliferation, cell membrane integrity, and phagocytic behavior.[4]

Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxic effects of

Ochratoxin C.

Table 1: In Vitro Cytotoxicity of Ochratoxin C

Cell Line Assay Endpoint
Concentrati
on

Effect Reference

THP-1

(human

monocytic)

Proliferation

Assay
IC50 126 ng/mL

50%

inhibition of

proliferation

[2]

THP-1

(human

monocytic)

Differentiation

Assay
IC50 91 ng/mL

50%

inhibition of

differentiation

[2]

THP-1

(human

monocytic)

Apoptosis

Assay
-

100 or 1,000

ng/mL

Induction of

apoptosis
[2]

Table 2: In Vivo Embryotoxicity of Ochratoxin C

Model
Organism

Endpoint
Concentration
(LC50)

Effect Reference

Zebrafish (Danio

rerio) embryos
Mortality 0.32 nM

50% lethal

concentration
[2]
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Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of
Ochratoxin C in THP-1 Cells
This protocol details the investigation of Ochratoxin C's effects on the proliferation,

differentiation, and apoptosis of the human monocytic cell line THP-1.

1. Materials and Reagents:

THP-1 cell line (ATCC® TIB-202™)

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,

100 U/mL penicillin, and 100 µg/mL streptomycin.

Ochratoxin C (dissolved in a suitable solvent like DMSO)

Phorbol 12-myristate 13-acetate (PMA) for differentiation induction

Cell proliferation reagent (e.g., WST-1 or MTT)

Annexin V-FITC Apoptosis Detection Kit

Propidium Iodide (PI)

Phosphate-buffered saline (PBS)

96-well and 6-well cell culture plates

Flow cytometer

2. Cell Culture and Maintenance:

Culture THP-1 cells in RPMI-1640 complete medium in a humidified incubator at 37°C with

5% CO2.

Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Subculture cells every 2-3 days.
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3. Proliferation Assay:

Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

Treat the cells with various concentrations of Ochratoxin C (e.g., 10, 50, 100, 200 ng/mL)

for 24, 48, and 72 hours. Include a solvent control.

At the end of the treatment period, add the cell proliferation reagent to each well and

incubate according to the manufacturer's instructions.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value.

4. Differentiation Assay:

Seed THP-1 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

Induce differentiation by treating the cells with 100 ng/mL PMA for 48 hours.

Concurrently, treat the cells with various concentrations of Ochratoxin C.

After 48 hours, assess differentiation by observing cell morphology (adherence and

spreading) under a microscope and by analyzing the expression of differentiation markers

(e.g., CD11b, CD14) using flow cytometry.

5. Apoptosis Assay (Annexin V/PI Staining):

Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

Treat the cells with Ochratoxin C (e.g., 100 and 1000 ng/mL) for 24 hours.

Harvest the cells and wash them with cold PBS.

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the stained cells by flow cytometry within one hour.

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin

V+/PI+), and live cells (Annexin V-/PI-).

Cell Culture

Treatment Assays Data Analysis

THP-1 Cell Culture Seed Cells

Add Ochratoxin C

Add PMA (for differentiation)

Proliferation Assay

Apoptosis Assay

Differentiation Assay

Calculate IC50

Analyze Differentiation Markers

Flow Cytometry Analysis

Click to download full resolution via product page

Caption: Workflow for assessing Ochratoxin C toxicity in THP-1 cells.

Protocol 2: Zebrafish Embryo Toxicity Assay for
Ochratoxin C
This protocol outlines a method to assess the embryotoxicity of Ochratoxin C using the

zebrafish (Danio rerio) model.

1. Materials and Reagents:

Wild-type zebrafish adults

Embryo medium (e.g., E3 medium)

Ochratoxin C (dissolved in DMSO)
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24-well plates

Stereomicroscope

2. Embryo Collection and Staging:

Set up breeding tanks with adult zebrafish in the afternoon.

The following morning, collect the fertilized eggs.

Rinse the embryos with embryo medium to remove debris.

Select healthy, normally developing embryos at the 4-8 cell stage under a stereomicroscope.

3. Exposure Protocol:

Prepare a series of Ochratoxin C dilutions in embryo medium from a stock solution (e.g.,

0.1, 0.3, 1, 3, 10 nM). Include a solvent control (DMSO in embryo medium).

Place one healthy embryo per well in a 24-well plate containing 2 mL of the respective test

solution.

Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

4. Endpoint Assessment:

Observe the embryos at 24, 48, 72, and 96 hours post-fertilization (hpf) under a

stereomicroscope.

Record the following endpoints:

Mortality: Coagulated embryos are considered dead.

Developmental Abnormalities: Record any morphological defects such as pericardial

edema, yolk sac edema, spinal curvature, and tail malformation.

At 96 hpf, calculate the percentage of mortality for each concentration.

Determine the LC50 value using appropriate statistical software (e.g., probit analysis).
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Select Healthy Embryos

Expose Embryos to Ochratoxin C

Incubate at 28.5°C

Observe at 24, 48, 72, 96 hpf

Record Mortality & Developmental Defects

Calculate LC50

Click to download full resolution via product page

Caption: Workflow for zebrafish embryo toxicity testing of Ochratoxin C.

Signaling Pathways Implicated in Ochratoxin
Toxicity
While the specific signaling pathways activated by Ochratoxin C are not yet fully elucidated,

studies on its parent compound, Ochratoxin A, provide valuable insights. OTA has been shown
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to induce toxicity through the activation of Mitogen-Activated Protein Kinase (MAPK) pathways,

including the ERK and p38 pathways. These pathways are crucial in regulating cellular

processes like proliferation, differentiation, and apoptosis. It is plausible that OTC, which can

be converted to OTA in vivo, may exert its toxic effects through similar mechanisms.

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading

to oxidative stress. This stress can then activate the MAPK signaling cascade, culminating in

the regulation of downstream transcription factors that control the expression of genes involved

in apoptosis and cell cycle arrest.
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Caption: Putative signaling pathway involved in Ochratoxin C-induced toxicity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1677092?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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